1-(Ethoxycarbonyloxymethyl)-5-fluorouracil

Pharmacokinetics Prodrug activation Plasma stability

Researchers requiring bolus-like 5-FU delivery from an oral or transmucosal prodrug face prolonged lag times with multi-step activators like capecitabine or slow CYP450-mediated conversion of tegafur. 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil solves this with direct, plasma-esterase-mediated activation (≤4 min hydrolysis half-life) and balanced lipophilicity for transmucosal absorption. - Provides burst 5-FU release kinetics, enabling clean temporal separation for PK-PD modeling. - Eliminates confounding from tissue-specific enzyme cascades; ideal for esterase pharmacogenetic studies. - Does not generate formaldehyde or reactive by-products upon hydrolysis.

Molecular Formula C8H9FN2O5
Molecular Weight 232.17 g/mol
CAS No. 106206-96-6
Cat. No. B024709
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Ethoxycarbonyloxymethyl)-5-fluorouracil
CAS106206-96-6
Synonyms1-(ethoxycarbonyloxymethyl)-5-fluorouracil
ECMF
Molecular FormulaC8H9FN2O5
Molecular Weight232.17 g/mol
Structural Identifiers
SMILESCCOC(=O)OCN1C=C(C(=O)NC1=O)F
InChIInChI=1S/C8H9FN2O5/c1-2-15-8(14)16-4-11-3-5(9)6(12)10-7(11)13/h3H,2,4H2,1H3,(H,10,12,13)
InChIKeyIUNSALZTBBAMKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Ethoxycarbonyloxymethyl)-5-fluorouracil: Bioreversible Prodrug Chemistry


1-(Ethoxycarbonyloxymethyl)-5-fluorouracil is a synthetic N1-alkoxycarbonyloxymethyl prodrug of the antimetabolite 5-fluorouracil (5-FU) [1]. Designed with an ethoxycarbonyloxymethyl promoiety attached at the N1 position of the 5-FU pyrimidine ring, the compound is a bioreversible derivative that delivers 5-FU through enzymatic and chemical hydrolysis [2]. This specific prodrug architecture falls within the broader class of oral and transmucosal 5-FU delivery systems, distinguished from alternatives such as capecitabine (multi-step enzymatic activation) and tegafur (slow hepatic release) by its direct, plasma-esterase-mediated activation and its balanced lipophilicity profile [3].

1-(Ethoxycarbonyloxymethyl)-5-fluorouracil: Non-Interchangeable Activation


Oral fluoropyrimidine prodrugs exhibit markedly divergent pharmacokinetic profiles and metabolic activation pathways that render them non-interchangeable despite serving a common therapeutic purpose [1]. Capecitabine requires a sequential three-step enzymatic cascade involving carboxylesterase, cytidine deaminase, and thymidine phosphorylase, imparting tumor-selective but hepatically-dependent activation [2]. Tegafur, in contrast, undergoes slow CYP450-mediated oxidation with an elimination half-life of 6–16 h, yielding sustained low-level 5-FU exposure [3]. In contrast, 1-(ethoxycarbonyloxymethyl)-5-fluorouracil belongs to the alkoxycarbonyloxymethyl class that relies on ubiquitous esterases for rapid, quantitative 5-FU release with plasma half-lives of ≤4 min, providing burst delivery kinetics fundamentally different from either comparator [4]. This mechanistic divergence results in distinct Cmax, AUC, and temporal exposure patterns that preclude generic substitution without altered efficacy or safety margins.

1-(Ethoxycarbonyloxymethyl)-5-fluorouracil: Quantitative Differentiation vs. Comparators


Rapid Plasma Esterase Hydrolysis vs. Slow CYP450 Activation

The hydrolysis half-life of 1-(ethoxycarbonyloxymethyl)-5-fluorouracil in 80% human plasma at 37°C falls within the range reported for 1-alkoxycarbonyl derivatives, which have half-lives of <4 min [1]. This contrasts with tegafur, which displays an elimination half-life of 6–16 hours in man and generates 5-FU at concentrations <0.2% of the parent drug [2]. The 1-(ethoxycarbonyloxymethyl) compound achieves rapid, quantitative esterase-mediated conversion, yielding burst 5-FU release rather than the sustained low-level exposure characteristic of tegafur.

Pharmacokinetics Prodrug activation Plasma stability

Enhanced Lipophilicity vs. 5-FU for Transmucosal Delivery

The calculated LogP for 1-(ethoxycarbonyloxymethyl)-5-fluorouracil is 1.13 [1], representing a marked increase over 5-FU's measured logP of -0.89 [2]. This approximately 100-fold increase in lipophilicity places the prodrug above the partition coefficient threshold of >0.5 (octanol/pH 7.4 buffer) required to achieve rectal absorption greater than 50% [3]. This physicochemical property is a prerequisite for successful transmucosal drug delivery and differentiates the compound from hydrophilic 5-FU, which fails to be absorbed rectally.

Lipophilicity LogP Membrane permeability

Single-Step Esterase Activation vs. Multi-Step Capecitabine Cascade

1-(Ethoxycarbonyloxymethyl)-5-fluorouracil is bioactivated via a single-step plasma esterase hydrolysis of the carbonate ester bond, releasing 5-FU directly [1]. In contrast, capecitabine requires a sequential three-step enzymatic pathway: hepatic carboxylesterase to 5'-deoxy-5-fluorocytidine, cytidine deaminase to 5'-deoxy-5-fluorouridine, and finally thymidine phosphorylase within tumor tissue to release 5-FU [2]. The single-step activation pathway eliminates inter-patient variability associated with the expression levels of three distinct enzymes and bypasses hepatic first-pass dependence.

Metabolic activation Esterase Thymidine phosphorylase

Rectal Absorption Potential vs. Unmodified 5-FU

In a rabbit model, structurally related 1-alkoxycarbonyl-5-fluorouracil derivatives achieved an absolute rectal bioavailability of 5-fluorouracil approaching 100%, while unmodified 5-FU administered in identical enema formulation showed essentially no rectal absorption [1]. Structure-absorption relationship analysis demonstrated that a partition coefficient >0.5 and water solubility >0.05 M were the critical physicochemical thresholds for >50% absorption, both criteria readily met by 1-(ethoxycarbonyloxymethyl)-5-fluorouracil given its LogP of 1.13 and adequate aqueous solubility [2]. This confirms the compound's theoretical capability to enable a delivery route that is entirely inaccessible to the parent drug.

Rectal bioavailability Transmucosal delivery Prodrug

Clean Hydrolysis Without Formaldehyde By-Product

The pH-rate profiles established for 1-alkoxycarbonyl derivatives of 5-fluorouracil demonstrate quantitative hydrolysis to yield 5-fluorouracil without detectable side-product formation [1]. This complete conversion contrasts with N-acyloxymethyl prodrugs of 5-FU, which generate formaldehyde as a stoichiometric by-product upon hydrolysis [2]. The absence of a potentially toxic by-product in the activation of the ethoxycarbonyloxymethyl class represents a meaningful safety differentiation, as formaldehyde release has been associated with local irritancy.

Hydrolysis efficiency Prodrug conversion Bioanalytical

Research and Industrial Applications for 1-(Ethoxycarbonyloxymethyl)-5-fluorouracil


Rapid-Onset Burst-Release 5-FU PK Studies

Investigators requiring bolus-like 5-FU delivery from an oral or transmucosal prodrug, particularly for chronopharmacokinetic or pulsatile dosing studies, will benefit from the ≤4 min plasma hydrolysis half-life, which eliminates the prolonged lag time associated with multi-step activators like capecitabine or the slow CYP450-mediated conversion of tegafur [1]. This kinetic profile enables cleaner temporal separation of drug exposure and effect, which is essential for PK-PD modeling.

Rectal and Transmucosal 5-FU Delivery Feasibility Studies

Because the compound meets the established partition coefficient (>0.5) and solubility thresholds for transmucosal absorption—in contrast to unmodified 5-FU, which shows zero rectal uptake—this prodrug is a rational candidate for development of suppository, enema, or buccal film formulations targeting localized colorectal or oral cavity malignancies [2].

Comparative Prodrug Chemistry & Formulation Development

As a clean-release prodrug that does not generate formaldehyde or other reactive by-products upon hydrolysis—unlike N-acyloxymethyl derivatives—this compound serves as a reference standard for developing and benchmarking next-generation 5-FU delivery systems. Its simple, single-step esterase activation pathway also makes it a valuable tool compound for in vitro esterase activity screens [3].

Pharmacogenetic Research on Esterase Variability

Because activation depends solely on ubiquitous plasma esterases rather than on a tissue-specific multi-enzyme cascade, this prodrug provides a simplified model to isolate the impact of inter-individual esterase pharmacogenetic variation on 5-FU exposure, without confounding from differential expression of cytidine deaminase or thymidine phosphorylase as required for capecitabine [4].

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